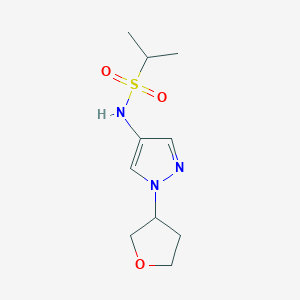

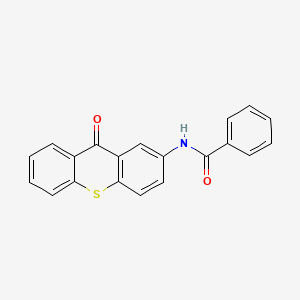

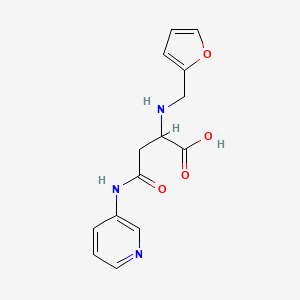

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide” is a compound that contains an isoxazole ring . Isoxazole derivatives have been reported to have immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

Isoxazole derivatives have been synthesized for high 5-HT4 receptor binding affinities . A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .Scientific Research Applications

Analytical and Spectral Study of Furan Ring Containing Organic Ligands

Research by Patel (2020) explored the synthesis and chelating properties of furan ring-containing organic ligands, focusing on their antibacterial activities against human pathogenic bacteria. The study found that compounds with furan rings, similar in structure to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide, show varying inhibitory activity on bacterial growth, highlighting the potential of such compounds in antibacterial applications (Patel, 2020).

PET Imaging of Microglia

A study by Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which could noninvasively image reactive microglia and their contribution to neuroinflammation in vivo. This research highlights the use of furan-carboxamide derivatives in developing diagnostic tools for neuroinflammatory and neurodegenerative diseases, offering a noninvasive method to study the immune environment of central nervous system malignancies (Horti et al., 2019).

Synthesis and Reactivity of Benzothiazole and Isoxazole Derivatives

El’chaninov and Aleksandrov (2017) conducted studies on the synthesis and reactivity of furan-2-carboxamide derivatives, leading to the creation of compounds with potential applications in materials science and pharmacology. These studies demonstrate the versatility of furan-carboxamide derivatives in synthesizing complex organic compounds with diverse biological and chemical properties (El’chaninov & Aleksandrov, 2017).

Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents

Ismail et al. (2004) explored the synthesis of dicationic imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and excellent in vivo activity against trypanosomal models. This research underscores the potential of furan-carboxamide derivatives in developing new therapeutic agents for protozoal infections (Ismail et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

Compounds containing the isoxazole ring serve as an important source of valuable drugs that are designed to treat infections and diseases of different etiologies . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c19-14(13-1-5-17-22-13)16-9-11-2-6-18(7-3-11)15(20)12-4-8-21-10-12/h1,4-5,8,10-11H,2-3,6-7,9H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLHBNGOWTYXFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=NO2)C(=O)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)

![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)

![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)

![(1R,5S)-8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2383864.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)